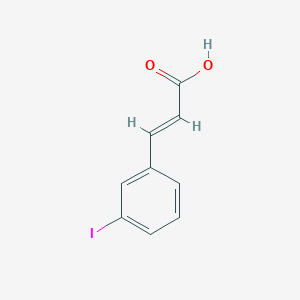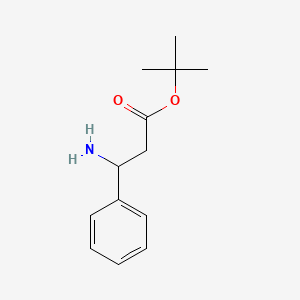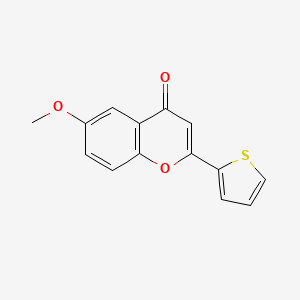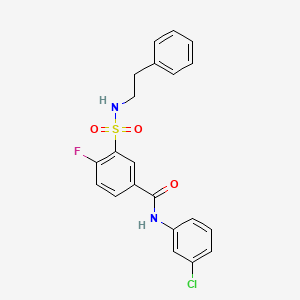![molecular formula C16H17N5OS2 B2787555 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 886927-68-0](/img/structure/B2787555.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5OS2 and its molecular weight is 359.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is 5-lipoxygenase (5-LOX) . 5-LOX is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses. By inhibiting 5-LOX, the compound can potentially modulate these responses .
Mode of Action
The compound interacts with its target, 5-LOX, by binding to the active site of the enzyme. The phenyl, 1,3,4-thiadiazole, and benzothiophene cores of the compound interact with a number of lipophilic amino acids (LEU4607, ILE406, ALA410) in the active site of 5-LOX . This interaction inhibits the activity of 5-LOX, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes .
Biochemical Pathways
By inhibiting 5-LOX, the compound disrupts the leukotriene biosynthesis pathway, reducing the production of leukotrienes. Leukotrienes are involved in various inflammatory responses, including bronchoconstriction, vascular permeability, and leukocyte chemotaxis. Therefore, the compound’s action can potentially alleviate symptoms associated with conditions like asthma, allergic rhinitis, and other inflammatory diseases .
Pharmacokinetics
The compound’s structure suggests it may have good lipophilicity, which could potentially enhance its absorption and distribution .
Result of Action
The inhibition of 5-LOX by the compound leads to a decrease in leukotriene production. This can result in reduced inflammation and alleviation of symptoms in diseases where leukotrienes play a key role. Further in-depth studies are needed to confirm these effects and to fully understand the compound’s therapeutic potential .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other substances that may interact with the compound, and the specific characteristics of the target cells or tissues.
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-10-5-6-11(2)12(8-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-7-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDPJGFJFUKDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2787475.png)
![N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2787476.png)
![3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2787478.png)
![1-phenyl-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2787480.png)


![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol](/img/structure/B2787487.png)
![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787489.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea](/img/structure/B2787491.png)

![methyl 2-[8-(2,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2787494.png)
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2787495.png)
